molecular formula C26H18N4O B11518384 6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11518384
M. Wt: 402.4 g/mol
InChI Key: UBKKBYJWYCFUPS-UHFFFAOYSA-N
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Description

6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multicomponent reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by nanocatalysts such as SBA-Pr-NHQ, which is prepared by reacting SBA-Pr-NCQ with hydrazine hydrate . The reaction conditions are generally mild, with neutral media, short reaction times, and high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied, focusing on eco-friendly and resource-efficient synthetic methodologies. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a fluorescence sensor, the compound binds selectively to Hg²⁺ ions, causing a change in its fluorescence properties . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-pyrano[2,3-c]pyrazole derivatives, such as:

Uniqueness

What sets 6’-amino-3’-methyl-1’-phenyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spiro linkage and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific structural and functional characteristics .

Properties

Molecular Formula

C26H18N4O

Molecular Weight

402.4 g/mol

IUPAC Name

6'-amino-3'-methyl-1'-phenylspiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C26H18N4O/c1-16-23-25(30(29-16)17-9-3-2-4-10-17)31-24(28)22(15-27)26(23)20-13-7-5-11-18(20)19-12-6-8-14-21(19)26/h2-14H,28H2,1H3

InChI Key

UBKKBYJWYCFUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4C5=CC=CC=C53)C(=C(O2)N)C#N)C6=CC=CC=C6

Origin of Product

United States

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